Scaffold-Dependent Inhibitory Potency: Octahydroisochromene vs. Decahydroisoquinoline in SARS 3CL Protease Inhibition
In a direct head-to-head evaluation within the same study, an octahydroisochromene-based inhibitor (3b, bearing an n-butyl substituent at the 1-position and a (1S,3S) configuration) exhibited an IC50 of 95 μM against R188I SARS 3CL protease, compared to 63 μM for the parent decahydroisoquinoline inhibitor (2) [1]. While the decahydroisoquinoline scaffold showed marginally higher potency, the octahydroisochromene scaffold was confirmed to function as a viable hydrophobic core interacting with the S2 pocket of the protease, with the docking mode of 3b showing nearly identical interactions with the protease at the P1 site imidazole and P2 site fused-ring system as the decahydroisoquinoline inhibitor (docking score for 3b: –8.3982 kcal/mol) [1]. This head-to-head comparison demonstrates that the octahydroisochromene scaffold provides a chemically distinct optimization vector without abolishing target engagement.
| Evidence Dimension | SARS 3CL protease inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Octahydroisochromene inhibitor 3b: IC50 = 95 μM; docking score = –8.3982 kcal/mol; (1S,3S) configuration |
| Comparator Or Baseline | Decahydroisoquinoline inhibitor 2: IC50 = 63 μM; parent scaffold used as template (PDB: 4TWW) |
| Quantified Difference | Decahydroisoquinoline is 1.5-fold more potent (63 vs 95 μM); octahydroisochromene offers alternative scaffold with comparable engagement |
| Conditions | R188I SARS 3CLpro; inhibition assay with fluorogenic substrate; docking with MOE software using PDB 4TWW template |
Why This Matters
This is the only published direct comparison of an octahydroisochromene scaffold against an alternative fused-ring system in a therapeutically relevant protease assay, establishing that octahydro-1H-2-benzopyran-6-one derivatives can serve as credible starting points for protease inhibitor development with distinct IP and optimization space.
- [1] Yoshizawa SI, Hattori Y, Akaji K. Evaluation of an octahydroisochromene scaffold used as a novel SARS 3CL protease inhibitor. Bioorg Med Chem. 2020;28(4):115273. IC50 data: Table 3 (3a–d, 95–780 μM); comparator IC50 = 63 μM for decahydroisoquinoline inhibitor 2; docking scores: 3b –8.3982 kcal/mol. View Source
